REACTION_SMILES
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[CH3:1][c:2]1[c:3]2[c:4](=[O:17])[cH:5][c:6]([C:13](=[O:14])[O:15][CH3:16])[nH:7][c:8]2[cH:9][c:10]([CH3:12])[cH:11]1.[Na+:19].[OH-:18]>>[CH3:1][c:2]1[c:3]2[c:4](=[O:17])[cH:5][c:6]([C:13](=[O:14])[OH:15])[nH:7][c:8]2[cH:9][c:10]([CH3:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(=O)c2c(C)cc(C)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1cc(C)c2c(=O)cc(C(=O)O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |